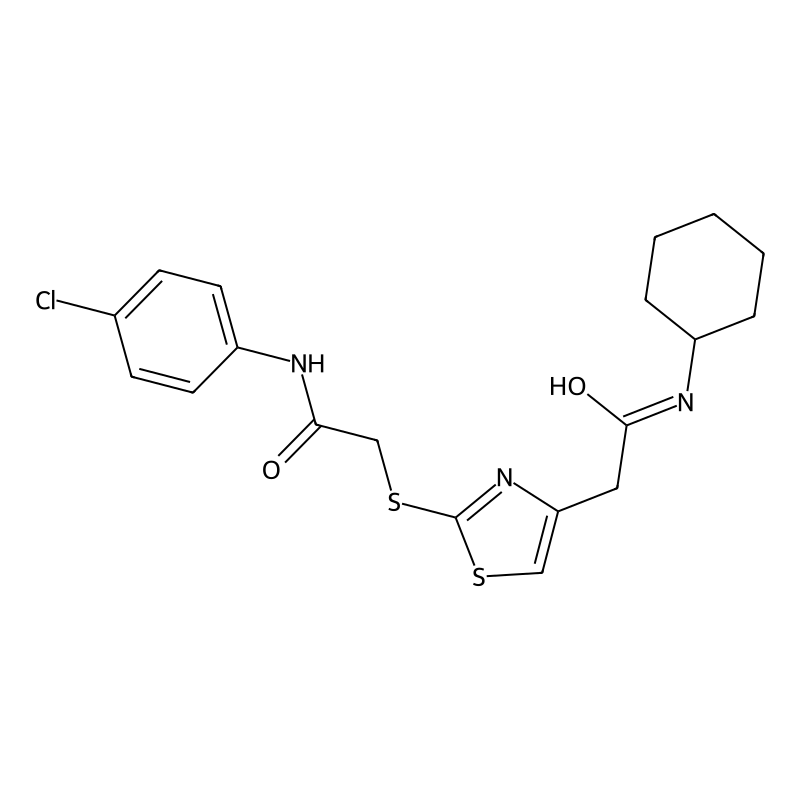

N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound featuring a thiazole ring and a chlorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 334.85 g/mol. The compound is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities, and a cyclohexylamino group that enhances its pharmacological properties.

- Nucleophilic substitutions: The thiazole sulfur atom can participate in nucleophilic substitution reactions.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Reduction: The thiazole ring can be reduced to form derivatives with altered biological activity.

N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibits significant biological activities, particularly in the realm of anti-inflammatory and analgesic effects. Compounds containing thiazole rings have been reported to possess various pharmacological properties, including:

- Anti-inflammatory: Inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

- Antimicrobial: Activity against various bacterial strains, attributed to the thiazole moiety.

- Anticancer: Potential to inhibit cancer cell proliferation, particularly through apoptosis induction.

The synthesis of N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions:

- Formation of Thiazole Derivative: Starting from 4-chlorophenyl compounds, thiazole rings can be synthesized via cyclization reactions involving thiourea.

- Introduction of Cyclohexylamine: The cyclohexylamine group is introduced through nucleophilic substitution on an activated carbon center.

- Acetamide Formation: The final step involves coupling the thiazole derivative with an acetamide group under appropriate conditions to yield the target compound.

N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new anti-inflammatory and analgesic drugs.

- Research: In studies exploring the mechanisms of action of thiazole derivatives in biological systems.

Interaction studies suggest that this compound may interact with various biological targets, including:

- Cyclooxygenase Enzymes: As a potential inhibitor, it may selectively inhibit COX-2 over COX-1, reducing side effects commonly associated with non-steroidal anti-inflammatory drugs.

- Cellular Receptors: Binding affinity studies can reveal interactions with specific receptors involved in pain and inflammation pathways.

Several compounds share structural similarities with N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-chlorophenyl)-N-methylacetamide | Simpler structure without thiazole | |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Contains thiophene instead of phenyl | |

| 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | Chlorinated derivatives with varied biological activity |

The uniqueness of N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide lies in its complex structure combining both thiazole and cyclohexylamine functionalities, which may lead to enhanced pharmacological profiles compared to simpler analogs.